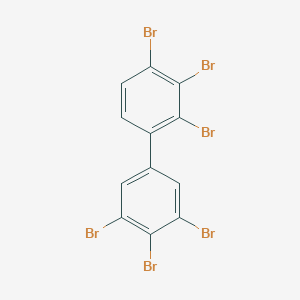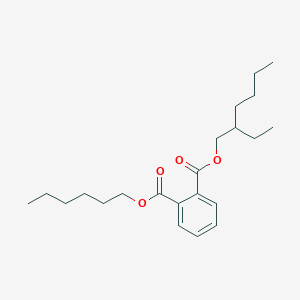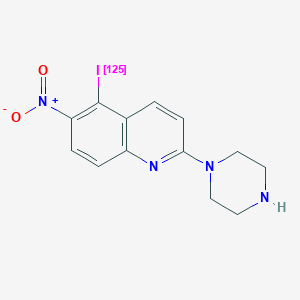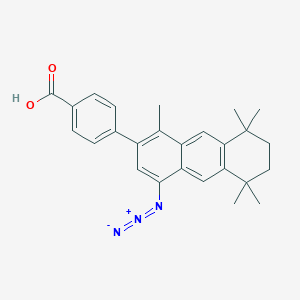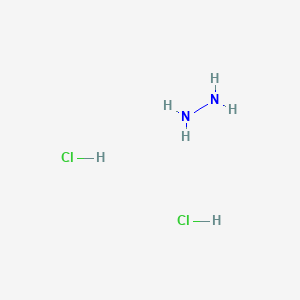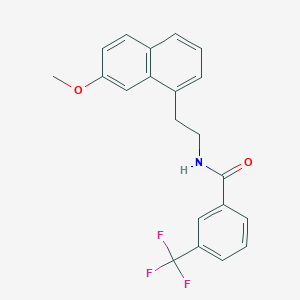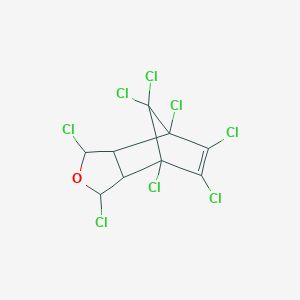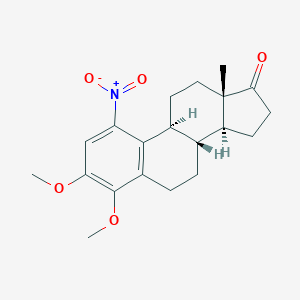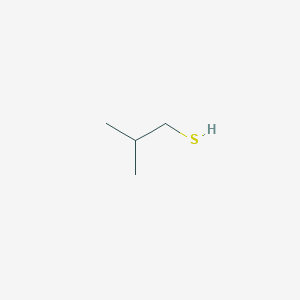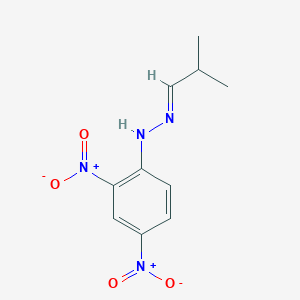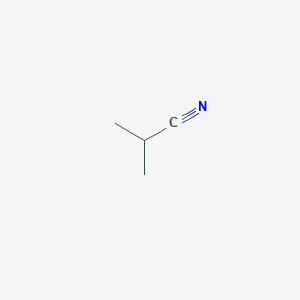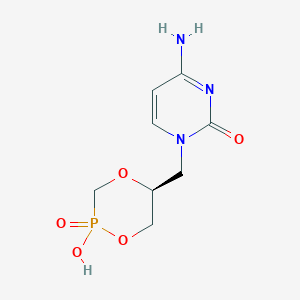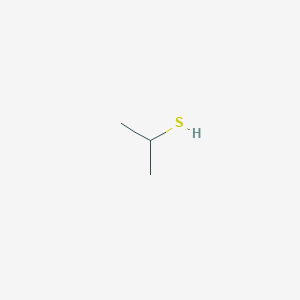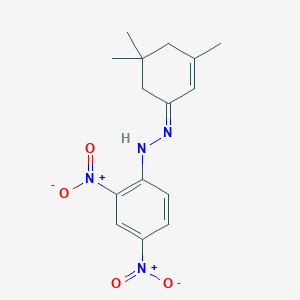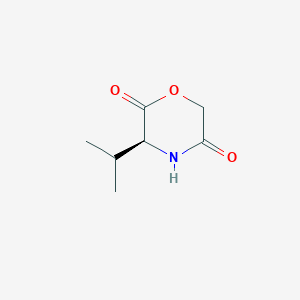
(S)-3-Isopropylmorpholine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Isopropylmorpholine-2,5-dione, also known as IPMD, is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
(S)-3-Isopropylmorpholine-2,5-dione acts as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, (S)-3-Isopropylmorpholine-2,5-dione prevents the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
(S)-3-Isopropylmorpholine-2,5-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit antifungal and antibacterial activity by disrupting the cell membrane of fungi and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-3-Isopropylmorpholine-2,5-dione in lab experiments is its high potency and specificity. It has been found to exhibit a high degree of selectivity towards DHODH, making it an ideal candidate for the development of new drugs. However, one of the main limitations of using (S)-3-Isopropylmorpholine-2,5-dione in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the use of (S)-3-Isopropylmorpholine-2,5-dione in scientific research. One of the main areas of interest is the development of new drugs that target DHODH. (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit promising anticancer activity, and further research is needed to determine its potential as a therapeutic agent for the treatment of cancer. Additionally, (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Synthesemethoden
The synthesis method of (S)-3-Isopropylmorpholine-2,5-dione involves the reaction of isopropylamine and maleic anhydride in the presence of a catalyst. The resulting product is then subjected to a hydrolysis reaction to obtain (S)-3-Isopropylmorpholine-2,5-dione. This method is widely used in the laboratory to produce (S)-3-Isopropylmorpholine-2,5-dione in large quantities.
Wissenschaftliche Forschungsanwendungen
(S)-3-Isopropylmorpholine-2,5-dione has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in the development of new drugs due to its unique chemical properties. (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit anticancer, antifungal, and antibacterial activity, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
127094-72-8 |
|---|---|
Produktname |
(S)-3-Isopropylmorpholine-2,5-dione |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(3S)-3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI-Schlüssel |
UDAGOJYEKSFEOQ-LURJTMIESA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)OCC(=O)N1 |
SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
Kanonische SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
Synonyme |
2,5-Morpholinedione,3-(1-methylethyl)-,(3S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



